(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride
Description
Nomenclature and Chemical Identity
The compound this compound is formally designated according to International Union of Pure and Applied Chemistry nomenclature as N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine hydrochloride. This systematic name precisely describes the molecular architecture, indicating the presence of two distinct benzyl moieties connected through a central nitrogen atom, with one benzyl group bearing a fluorine substituent at the para position and the other containing a methoxy group at the corresponding para position. The Chemical Abstracts Service has assigned the registry number 1185300-94-0 to this hydrochloride salt form, distinguishing it from the parent free base compound. Alternative nomenclature conventions recognize this compound as Benzenemethanamine, 4-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrochloride in a 1:1 stoichiometric ratio.
The molecular formula of the hydrochloride salt is established as C₁₅H₁₇ClFNO, corresponding to a molecular weight of 281.75 grams per mole. This formulation reflects the addition of one hydrochloric acid molecule to the parent amine base, forming a stable ionic salt structure. The compound exhibits specific stereochemical characteristics defined by the spatial arrangement of its constituent aromatic rings and the central amine functionality. Structural analysis reveals that the molecule adopts conformations that optimize the electronic interactions between the electron-rich methoxy group and the electron-deficient fluorinated aromatic system.
The International Chemical Identifier representation for this compound is documented as InChI=1S/C15H16FNO.ClH/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12;/h2-9,17H,10-11H2,1H3;1H, providing a standardized computational description of its molecular structure. The corresponding InChI Key, DFKHPFUMFNXTQA-UHFFFAOYSA-N, serves as a condensed identifier for database searches and computational applications.
Historical Context and Development
The development of this compound can be traced to systematic medicinal chemistry research programs focused on exploring the therapeutic potential of substituted benzylamine derivatives. Historical documentation indicates that the parent compound was first synthesized and characterized in 2005, as evidenced by database creation records showing initial registration on July 8, 2005. The subsequent development of the hydrochloride salt formulation followed established pharmaceutical practices aimed at improving the physicochemical properties of promising lead compounds, particularly enhancing aqueous solubility and chemical stability for research applications.
The compound emerged during a period of intensive research into fluorinated organic molecules, driven by the recognition that fluorine substitution could significantly modify the biological activity and pharmacokinetic properties of pharmaceutical compounds. The strategic incorporation of fluorine atoms into organic molecules became a cornerstone of modern drug design, as fluorine's unique electronic properties can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. Simultaneously, research into methoxy-substituted aromatic compounds was advancing due to their established roles in numerous bioactive natural products and synthetic pharmaceuticals.
The synthesis methodology for this compound has evolved through multiple research investigations, with documented synthetic routes appearing in peer-reviewed literature as early as 2011. These early synthetic approaches emphasized the development of efficient multi-step procedures capable of generating the desired product with high purity and reasonable yields. The synthetic strategies typically involve the coupling of appropriately substituted benzyl halides with amine nucleophiles under carefully controlled reaction conditions.
Recent modifications to the compound, as indicated by database update records from May 24, 2025, suggest ongoing research interest and potential refinements in synthetic methodology or analytical characterization. This continued attention to the compound reflects its sustained relevance in contemporary chemical research and its potential utility in emerging therapeutic applications.
Significance in Chemical Research
The research significance of this compound stems from its unique structural features that make it valuable as both a synthetic intermediate and a research tool in medicinal chemistry investigations. The compound's dual substitution pattern creates opportunities for studying structure-activity relationships in benzylamine derivatives, particularly regarding the influence of electron-withdrawing and electron-donating substituents on biological activity. Research investigations have demonstrated that compounds bearing this structural motif can serve as selective ligands for various neurotransmitter receptor systems, making them valuable tools for neuropharmacological studies.
The compound has found particular utility in the development of dopamine receptor antagonists, where its structural features contribute to selectivity profiles against specific receptor subtypes. Research published in 2022 highlighted the importance of fluorinated benzyl groups in achieving selective binding to dopamine 4 receptors, with compounds containing similar structural elements showing greater than 30-fold selectivity compared to other dopamine receptor subtypes. This selectivity profile makes such compounds valuable research tools for investigating the physiological roles of specific receptor subtypes and for developing targeted therapeutic interventions.
In synthetic chemistry applications, the compound serves as a versatile building block for the construction of more complex molecular architectures. Its amine functionality provides multiple sites for further chemical modification, enabling the synthesis of amides, carbamates, and other nitrogen-containing derivatives. The presence of both fluorine and methoxy substituents creates opportunities for selective functionalization reactions that can be exploited in the development of pharmaceutical agents and specialty chemicals.
The compound's utility extends to flow chemistry applications, where it has been employed in continuous synthesis processes for the preparation of azide derivatives and subsequent conversion to amines through reduction reactions. These applications demonstrate the compound's compatibility with modern synthetic methodologies and its potential role in scalable manufacturing processes for pharmaceutical applications.
Relationship to Parent Compound (Chemical Abstracts Service: 355815-47-3)
The relationship between this compound and its parent compound (Chemical Abstracts Service: 355815-47-3) represents a classical example of salt formation in pharmaceutical chemistry, where the addition of hydrochloric acid to the free base amine creates a more stable and soluble derivative. The parent compound, registered as (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, possesses the molecular formula C₁₅H₁₆FNO and a molecular weight of 245.29 grams per mole. This free base form exhibits basic properties due to the presence of the secondary amine functionality, with the nitrogen atom capable of accepting protons in acidic environments.
The conversion from the parent compound to the hydrochloride salt involves a straightforward acid-base reaction where the amine nitrogen accepts a proton from hydrochloric acid, forming an ammonium chloride salt. This transformation results in several important changes to the compound's physicochemical properties. The ionic nature of the salt form typically enhances water solubility compared to the neutral parent compound, facilitating dissolution in aqueous media and improving bioavailability in biological systems. Additionally, the salt formation can improve the chemical stability of the compound by reducing susceptibility to oxidation and other degradation pathways that might affect the free base form.
Structural analysis reveals that both the parent compound and its hydrochloride salt maintain identical covalent connectivity, with the salt formation representing an ionic interaction rather than a covalent modification. The parent compound exhibits a computed logarithmic partition coefficient value of 3.1241, indicating moderate lipophilicity that could influence its distribution in biological systems. The formation of the hydrochloride salt modulates this lipophilicity, generally reducing the compound's tendency to partition into lipid phases while maintaining its essential molecular recognition properties.
| Compound Form | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Parent Compound | (355815-47-3) | C₁₅H₁₆FNO | 245.29 | Free base, higher lipophilicity |
| Hydrochloride Salt | 1185300-94-0 | C₁₅H₁₇ClFNO | 281.75 | Enhanced solubility, improved stability |
The synthetic relationship between these compounds is demonstrated through established salt formation procedures, where the parent amine is treated with hydrochloric acid under controlled conditions to generate the crystalline hydrochloride salt. This process typically involves dissolving the parent compound in an appropriate organic solvent, followed by the addition of hydrochloric acid to precipitate the salt form. The resulting hydrochloride derivative maintains all the essential biological and chemical properties of the parent compound while offering practical advantages for handling, storage, and formulation in research applications.
Research applications often utilize both forms depending on specific experimental requirements. The parent compound may be preferred for studies requiring neutral pH conditions or when investigating interactions with lipophilic environments, while the hydrochloride salt proves advantageous for aqueous-based assays and formulation studies. This complementary relationship between the two forms provides researchers with flexibility in designing experiments and optimizing compound properties for specific applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.ClH/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12;/h2-9,17H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKHPFUMFNXTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-94-0 | |
| Record name | Benzenemethanamine, 4-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Types of Reactions
This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
- Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols.
- Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
- Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
- Oxidation: 4-Fluorobenzaldehyde, 4-Methoxybenzaldehyde.
- Reduction: 4-Fluorobenzyl alcohol, 4-Methoxybenzyl alcohol.
- Substitution: 4-Fluorobenzyl azide, 4-Methoxybenzyl thiol.
Data Summary
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
|---|---|
| InChI | InChI=1S/C15H16FNO.ClH/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12;/h2-9,17H,10-11H2,1H3;1H |
| InChI Key | DFKHPFUMFNXTQA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl |
| Molecular Formula | C15H17ClFNO |
| Molecular Weight | 281.75 g/mol |
| CAS No. | 1185300-94-0 |
| Record name | Benzenemethanamine, 4-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) |
Scientific Research Applications
Chemistry
In chemistry, this compound is a building block for synthesizing more complex molecules and serves as an intermediate in preparing pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies, with its structural features making it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties and investigated for its role in developing new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in synthesizing specialty chemicals and materials, with its unique functional groups making it valuable in producing polymers and advanced materials.
Biological Activity
Neuropharmacological Effects
- Serotonin Receptor Modulation: Studies indicate that this compound can selectively bind to serotonin receptors, which influences mood regulation and potentially offers therapeutic benefits for depression and anxiety disorders.
- Dopaminergic Activity: Its interaction with dopamine receptors suggests a role in managing conditions like schizophrenia or Parkinson's disease.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Mechanistic Insights :
-
Fluorine’s electronegativity activates the aromatic ring for NAS, particularly at the para position .
-
Methoxy groups act as electron donors, stabilizing intermediates during hydrolysis .
Oxidation Reactions
The benzylic amine and methoxy groups are susceptible to oxidation.
Key Notes :
-
KMnO₄ preferentially oxidizes the benzylic C–N bond over aromatic rings .
-
Ozonolysis cleaves the methoxy-substituted ring, forming aldehydes .
Reduction Reactions
Catalytic hydrogenation modifies the amine and aromatic groups.
Applications :
-
Debenzylation is critical for generating primary amines in drug intermediates .
-
Partial hydrogenation preserves the methoxy group while reducing fluorine’s electronic effects .
Acid-Base Reactions
The hydrochloride salt participates in neutralization and salt metathesis.
| Reagent | Conditions | Product | pKa | Source |
|---|---|---|---|---|
| NaOH (1M) | RT, 30 min | Free base [(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine] | 8.79 | |
| AgNO₃ | MeOH, 0°C | Silver chloride precipitate + free amine | – |
Structural Impact :
Coupling Reactions
Palladium-catalyzed cross-coupling leverages the aromatic fluorine.
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 85% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated amines | 78% |
Conditions :
-
Suzuki coupling requires aryl boronic acids and inert atmospheres .
-
Buchwald–Hartwig amination favors electron-deficient aryl halides .
Stability and Degradation
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of benzyl amines often exhibit various biological activities, including anticonvulsant and anticancer properties . For instance, studies have shown that modifications in the benzyl group can enhance anticonvulsant activity in rodent models, with specific substitutions leading to improved seizure protection .
Anticancer Activity
Recent studies have demonstrated that compounds similar to (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride exhibit significant anticancer effects. A notable example is the evaluation of related compounds against the NCI 60-cell line panel, where several derivatives showed over 50% growth inhibition in various cancer cell lines, particularly those expressing estrogen receptors .
Antimicrobial Properties
Research into related benzyl amine derivatives has revealed their potential as antimicrobial agents. The synthesis of compounds with similar structures has led to promising results against resistant microbial strains, suggesting that this compound may also possess such properties .
Case Study 1: Anticonvulsant Activity
A study focused on the synthesis of N-(4'-substituted) benzyl derivatives found that specific substitutions at the N-benzyl position significantly enhanced anticonvulsant activity. Compounds were tested in the maximal electroshock seizure model, indicating that this compound could be a candidate for further development in treating epilepsy .
Case Study 2: Anticancer Efficacy
In a comprehensive evaluation of various synthesized compounds against breast cancer cell lines (MCF7), researchers found that compounds with a methoxy group at strategic positions exhibited enhanced growth inhibition rates. This suggests that this compound could play a role in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine/Pyrrolidine Moieties
Compounds such as (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride (MW: 258.77 g/mol) and 1-(4-Methoxy-benzyl)-2-methyl-piperazine hydrochloride (MW: 270.80 g/mol) demonstrate how the incorporation of nitrogen heterocycles alters pharmacological profiles.
Table 1: Piperidine/Pyrrolidine Derivatives
Analogs with Varied Aromatic Substituents
The methoxy and fluoro groups on the benzyl rings are critical for modulating solubility and receptor interactions. For example:
- (4-Methoxy-benzyl)-(3-phenyl-propyl)-amine lacks the fluoro group, which may reduce lipophilicity compared to the target compound .
Table 2: Substituent Effects on Properties
*LogP estimated using fragment-based methods.
Key Research Findings
Fluorine Impact : Fluorine enhances metabolic stability and membrane permeability due to its electronegativity and small atomic radius .
Methoxy Group Limitations : While methoxy groups improve solubility, they may reduce CNS penetration due to increased polarity .
Heterocyclic Modifications : Piperidine/pyrrolidine rings introduce conformational constraints, optimizing receptor binding .
Biological Activity
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride is a synthetic compound notable for its unique combination of functional groups, particularly the fluorine and methoxy groups. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, especially in the context of neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- A fluorobenzyl moiety, which enhances lipophilicity and receptor binding.
- A methoxybenzyl group that may influence its pharmacokinetics and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The presence of the fluorine atom increases the electron-withdrawing capacity, enhancing the compound's electrophilic nature, which allows it to participate in nucleophilic substitutions and electrophilic aromatic substitutions.
Key Mechanisms Include:
- Receptor Binding: The compound acts as a ligand for neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors. This interaction is crucial for modulating neurotransmitter systems that are often disrupted in mood disorders.
- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Neuropharmacological Effects
- Serotonin Receptor Modulation: Studies have shown that this compound can selectively bind to serotonin receptors, influencing mood regulation and potentially offering therapeutic benefits for depression and anxiety disorders.
- Dopaminergic Activity: Its interaction with dopamine receptors suggests a role in managing conditions like schizophrenia or Parkinson's disease.
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings indicate:
- IC50 Values: The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines, indicating moderate cytotoxic activity .
- Mechanisms of Action: Flow cytometry assays revealed that it induces apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Case Studies
-
Study on Neurotransmitter Interaction:
- A study demonstrated that this compound effectively modulated serotonin levels in vivo, leading to improved behavioral outcomes in animal models of depression.
- Anticancer Activity Evaluation:
Data Summary
Q & A
Q. What are the recommended synthetic routes for (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: A plausible synthesis involves reductive amination between 4-fluorobenzaldehyde and 4-methoxybenzylamine, followed by HCl salt formation. Key steps include:
- Step 1: Condensation of 4-fluorobenzaldehyde with 4-methoxybenzylamine in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.
- Step 2: Reduction of the imine intermediate using NaBH4 or catalytic hydrogenation (H2/Pd-C) .
- Step 3: Salt formation via HCl gas or aqueous HCl in diethyl ether.
Critical Parameters: - Temperature (20–40°C for condensation; 0–25°C for reduction).
- Solvent purity (anhydrous conditions reduce side reactions).
- Stoichiometric excess of 4-methoxybenzylamine improves imine formation .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR Spectroscopy:
- <sup>1</sup>H NMR: Expect aromatic protons at δ 6.8–7.3 ppm (split due to fluorine coupling) and benzylic CH2 at δ 3.8–4.2 ppm.
- <sup>19</sup>F NMR: A singlet near -110 ppm confirms the 4-fluoro substitution .
- HPLC-MS: Purity >95% with [M+H]<sup>+</sup> at m/z 290.1 (calc. 290.13).
- X-ray Crystallography: Resolves ambiguity in stereochemistry or salt form .
Contradiction Management: - Discrepancies between NMR and MS data may arise from residual solvents or counterion interference. Use preparative HPLC for purification and repeat analysis under standardized conditions .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
Methodological Answer:
-
Solubility:
Solvent Solubility (mg/mL) Water <1 (pH-dependent) Methanol ~50 DCM >100 -
Stability:
- Store at -20°C under argon; avoid prolonged exposure to light or humidity.
- Hydrolytic degradation occurs at pH >8, forming free amines .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?
Methodological Answer:
- DFT Calculations: Predict transition states for imine formation and reduction steps. Use Gaussian 16 with B3LYP/6-31G(d) basis set to model energetics .
- Kinetic Analysis: Identify rate-limiting steps (e.g., imine formation) using Eyring plots from variable-temperature NMR data.
- Scale-Up Recommendations:
- Replace NaBH4 with safer alternatives (e.g., BH3·THF) for large-scale reductions.
- Use flow chemistry to control exothermicity .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
- SAR Studies:
- Replace 4-fluoro with Cl or Br to assess halogen bonding effects.
- Modify methoxy group to ethoxy or NO2 to alter electron density .
- Biological Assays:
- Test against kinase targets (e.g., EGFR) using fluorescence polarization.
- Compare IC50 values to correlate substituent effects with potency .
Q. How can contradictory data from biological assays be systematically analyzed?
Methodological Answer:
- Case Study: Conflicting IC50 values in enzyme vs. cell-based assays.
- Root Cause Analysis:
- Check compound stability in cell culture media (e.g., serum protein binding).
- Validate target engagement via CETSA (Cellular Thermal Shift Assay).
- Resolution: Use orthogonal techniques (SPR, ITC) to confirm binding affinity .
Q. What methodologies enable efficient chiral resolution of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column with hexane:isopropanol (90:10) + 0.1% TFA.
- Dynamic Kinetic Resolution: Employ lipase-catalyzed acyl transfer in biphasic systems (e.g., CAL-B in MTBE/water) .
- Crystallization-Induced Diastereomerism: Co-crystallize with chiral acids (e.g., tartaric acid) .
Q. What are the best practices for handling hazardous intermediates during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
